Superior Nanomolar Potency Against Class IIa HDACs Compared to Pan-HDAC Inhibitors
TMP269 exhibits nanomolar potency against class IIa HDAC isoforms (HDAC4, 5, 7, 9), whereas the pan-HDAC inhibitor Trichostatin A (TSA) shows negligible activity against these targets. In a direct comparative study, TMP269 displayed IC50 values of 0.122 μM (HDAC4), 0.135 μM (HDAC5), 0.057 μM (HDAC7), and 0.013 μM (HDAC9) [1]. In contrast, TSA was inactive against class IIa HDACs under the same assay conditions [1].
| Evidence Dimension | Inhibitory activity (IC50) against class IIa HDAC isoforms |
|---|---|
| Target Compound Data | HDAC4: 0.122 μM; HDAC5: 0.135 μM; HDAC7: 0.057 μM; HDAC9: 0.013 μM |
| Comparator Or Baseline | Trichostatin A (TSA): IC50 > 10 μM for all class IIa isoforms (ND) |
| Quantified Difference | TSA shows >80-fold lower potency (or no detectable inhibition) against class IIa HDACs compared to TMP269 |
| Conditions | In vitro enzyme inhibition assay using recombinant HDAC proteins (Reaction Biology Screen Services) |
Why This Matters
This direct comparison demonstrates that TMP269 is the necessary tool for selectively inhibiting class IIa HDACs, whereas pan-inhibitors like TSA are ineffective against these targets.
- [1] Kaltenbach S, et al. In Vitro Inhibitory Activity (IC50, μM) of the More Interesting Dual Inhibitors 7 and 17 against All Class I, IIa, IIb, and IV HDACs. J Med Chem. 2015; Table 2. View Source
